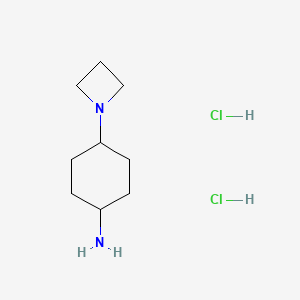
4-(1-Azetidinyl)-cyclohexanamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Azetidinil)-ciclohexanamina 2HCl es un compuesto que presenta un anillo de azetidina de cuatro miembros unido a una estructura de ciclohexanamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1-Azetidinil)-ciclohexanamina generalmente implica la formación del anillo de azetidina seguida de su unión a la parte de ciclohexanamina. Un método común implica la reacción de 3-amino-1-propanol con acrilato de etilo para formar dietil 3-N-(3-hidroxipropil)iminodipropionato. Este intermedio se trata luego con cloruro de tionilo para formar dietil 3-N-(3-cloropropil)iminodipropionato, que posteriormente se cicla para formar etilo 3-(1-azetidinil)propionato. El paso final implica la reacción de este intermedio con ciclohexanamina para formar el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para 4-(1-Azetidinil)-ciclohexanamina 2HCl pueden implicar rutas sintéticas similares pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1-Azetidinil)-ciclohexanamina 2HCl puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de azetidina en otros derivados de amina.
Sustitución: El anillo de azetidina puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como los haluros de alquilo para las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de azetidina sustituidos .
Aplicaciones Científicas De Investigación
4-(1-Azetidinil)-ciclohexanamina 2HCl tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos complejos.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con varios objetivos biológicos.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de polímeros y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 4-(1-Azetidinil)-ciclohexanamina 2HCl implica su interacción con objetivos moleculares específicos. La reactividad impulsada por la tensión del anillo de azetidina le permite interactuar con enzimas y receptores, lo que potencialmente modula su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía específicos involucrados .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de azetidina como 4-(1-azetidinil)benzonitrilo y N-[4-(1-azetidinil)-2-butinil]-2-pirrolidona .
Unicidad
4-(1-Azetidinil)-ciclohexanamina 2HCl es única debido a su combinación del anillo de azetidina y la estructura de ciclohexanamina. Esta combinación confiere propiedades químicas distintas, como una mayor estabilidad y reactividad, lo que la hace valiosa para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-4-9(5-3-8)11-6-1-7-11;;/h8-9H,1-7,10H2;2*1H |
Clave InChI |
MLLATZKMGDVYPG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2CCC(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















